Fmoc-Phe-OH
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine, commonly referred to as Fmoc-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in the field of peptide synthesis as a protecting group for the amino group. The fluorenylmethoxycarbonyl group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-L-phenylalanine can be synthesized through several methods. One common method involves the reaction of L-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with L-phenylalanine to form the desired product .
Industrial Production Methods
Industrial production of Fmoc-L-phenylalanine typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are frequently used as coupling reagents.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid or peptide and the coupled peptide products, depending on the specific reaction conditions used .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-phenylalanine is primarily used in solid-phase peptide synthesis. It serves as a protecting group for the amino group, allowing for the sequential addition of amino acids to form peptides .
Biology and Medicine
In biology and medicine, Fmoc-L-phenylalanine is used in the synthesis of peptide-based drugs and biomaterials. It is also employed in the study of protein-protein interactions and enzyme-substrate interactions .
Industry
In the industrial sector, Fmoc-L-phenylalanine is used in the production of peptide-based therapeutics and diagnostics. It is also utilized in the development of novel materials for drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-L-alanine)
- N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine)
- N-(9-Fluorenylmethoxycarbonyl)-L-valine (Fmoc-L-valine)
Uniqueness
Fmoc-L-phenylalanine is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides that require the incorporation of phenylalanine residues .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 286460-71-7 | |
Record name | FMOC-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.